Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate
Description
Chemical Identity and Structural Features
IUPAC Nomenclature and Systematic Classification
The systematic name for this compound, methyl 2-(((tert-butoxy)carbonyl)amino)-3,3,3-trifluoropropanoate , follows IUPAC rules by prioritizing the longest carbon chain (propanoate) and numbering substituents accordingly. The 2-position bears the Boc-protected amine group (N-(tert-butoxycarbonyl)), while the 3-position is fully substituted with three fluorine atoms (3,3,3-trifluoro). The terminal carboxylic acid is esterified as a methyl group (methyl propanoate).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₄F₃NO₄ | |
| Molecular weight | 273.21 g/mol | |
| CAS Registry Number | 1039356-94-9 | |
| Synonyms | Boc-DL-3,3,3-trifluoroalanine methyl ester |
The Boc group (tert-butoxycarbonyl) is a cornerstone of amine protection strategies, enabling selective reactivity during peptide coupling. Its incorporation ensures stability under basic conditions while remaining labile to acidic cleavage, a critical feature for stepwise synthesis.
Molecular Geometry and Conformational Analysis
The molecule adopts a conformation influenced by steric and electronic interactions between its functional groups:
- The trifluoromethyl group at C3 introduces significant steric bulk and electronegativity, favoring a staggered conformation to minimize van der Waals repulsions with adjacent substituents.
- The Boc group at C2 creates a rigid carbamate structure, with the tert-butyl moiety imposing torsional restrictions on the N–C bond. This limits free rotation and stabilizes specific dihedral angles (e.g., ±60° for the carbamate linkage).
- The methyl ester at C1 adopts a planar geometry due to resonance delocalization between the carbonyl oxygen and the ester oxygen.
Conformational Preferences :
- Trifluoromethyl Group : The C–F bond length (1.33–1.39 Å) and F–C–F bond angles (~109.5°) reflect sp³ hybridization, with the electronegative fluorine atoms inducing a dipole moment perpendicular to the propanoate backbone.
- Boc Group : The tert-butyl substituent forms a tetrahedral geometry around the central carbon, with C–O bond lengths of 1.36 Å (carbonyl) and 1.45 Å (ether), characteristic of carbamates.
Electronic Structure of Trifluoromethyl and Boc Functional Groups
The electronic properties of this compound are dominated by the electron-withdrawing effects of the trifluoromethyl and Boc groups:
Trifluoromethyl Group
- Inductive Effect : The high electronegativity of fluorine (χ = 4.0) withdraws electron density via σ-bonds, rendering the adjacent carbon electrophilic. This polarizes the C–CF₃ bond, with a partial positive charge (δ+) on the carbon and δ− on fluorine.
- Hyperconjugation : The C–F σ* orbitals interact with neighboring bonds, lowering the energy of antibonding orbitals and stabilizing the molecule.
Boc Group
- Resonance Stabilization : The carbamate carbonyl (C=O) participates in resonance with the adjacent oxygen, delocalizing electrons and reducing reactivity toward nucleophiles.
- Steric Shielding : The tert-butyl group creates a hydrophobic pocket that sterically shields the amine, preventing unwanted side reactions during synthesis.
Electronic Effects on Reactivity :
- The trifluoromethyl group decreases electron density at C3, making it susceptible to nucleophilic attack only under strongly activating conditions.
- The Boc group’s electron-withdrawing nature stabilizes the carbamate via resonance, as shown in the following resonance structures:
$$
\text{Boc Group Resonance: } \text{O=C(NR}2\text{)–O–C(CH}3\text{)}3 \leftrightarrow \text{O}^−\text{–C(NR}2\text{)=O–C(CH}3\text{)}3^+
$$
Properties
Molecular Formula |
C9H14F3NO4 |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h5H,1-4H3,(H,13,15)/t5-/m1/s1 |
InChI Key |
ABVSNZKOIMDOKW-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)OC)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of lithium bis(trimethylsilyl)amine as a base and methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate as a model reactant . The reaction parameters, such as temperature, residence time, reactant stoichiometry, and base concentration, are optimized to maximize the yield of the desired product.
Industrial Production Methods
In industrial settings, the production of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate can be scaled up using continuous-flow microreactor systems. These systems offer better control over reaction conditions, such as temperature and exothermicity, resulting in higher yields and enantiospecificity .
Chemical Reactions Analysis
Types of Reactions
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorinated groups.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .
Comparison with Similar Compounds
Structural Analogues with Different Protecting Groups
The Boc-protected trifluoroalanine derivative is compared below with analogues featuring alternative N-protecting groups:
Key Findings :
- Stability: The Boc group offers superior stability in basic environments compared to TFA or Cbz groups, which are prone to hydrolysis or hydrogenolysis .
- Solubility : Boc and Cbz derivatives exhibit better solubility in organic solvents (e.g., DCM, THF), while the Ts derivative’s sulfonyl group increases polarity, limiting solubility .
- Deprotection Efficiency : Boc deprotection (e.g., with TFA) is faster and cleaner than Ts removal, which often requires harsh conditions like HBr/AcOH .
Comparison with Non-Protected Derivatives
The unprotected methyl 3,3,3-trifluoroalaninate (CAS: 27240-44-4, C₄H₆F₃NO₂) and its hydrochloride salt (CAS: 134297-36-2) differ significantly in reactivity and applications:
| Property | Methyl-3,3,3-trifluoroalaninate | This compound |
|---|---|---|
| Reactivity | Prone to oxidation/racemization | Stabilized by Boc group; resistant to racemization |
| Solubility | High in polar solvents | Preferentially soluble in non-polar solvents |
| Applications | Limited to direct alkylation | Used in multi-step peptide synthesis |
The Boc-protected derivative is preferred in complex syntheses due to its controlled reactivity and compatibility with orthogonal protection strategies .
Stability Data
- Thermal Stability : Boc derivatives decompose above 200°C, while Ts derivatives remain stable up to 250°C .
Biological Activity
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, transport mechanisms, and relevant case studies.
- Molecular Formula : C₁₁H₁₄F₃N₁O₃
- Molecular Weight : 273.24 g/mol
- CAS Number : 134167-07-0
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The trifluoroalaninate moiety enhances the compound's lipophilicity and biological activity.
Synthesis and Radiolabeling
The synthesis of this compound involves several steps, including the protection of the amino group with a Boc group and the introduction of trifluoromethyl substituents. Radiolabeling studies have demonstrated its utility in tracking biological pathways in vivo.
Table 1: Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Protection | Boc2O | 85% |
| 2 | Fluorination | CF₃COCl | 70% |
| 3 | Esterification | MeOH, H₂SO₄ | 90% |
Transport Mechanisms
Research indicates that this compound acts as a substrate for amino acid transport systems. A study revealed that it is taken up by cells primarily through system A amino acid transporters. This was demonstrated through in vitro assays using 9L rat gliosarcoma cells, where the compound showed significant uptake relative to controls.
In Vivo Studies
Biodistribution studies in rats with intracranial tumors showed high tumor-to-normal brain ratios for this compound, indicating its potential as an imaging agent or therapeutic agent in cancer treatment. The ratios observed ranged from 20:1 to 115:1, highlighting its effectiveness in targeting tumor tissues.
Case Studies
-
Case Study on Tumor Imaging
- Researchers utilized this compound in imaging studies for gliomas. The compound's ability to selectively accumulate in tumor cells was confirmed through PET imaging techniques.
-
Transport Inhibition Studies
- A series of experiments assessed the inhibition of uptake by competing amino acids. The results showed that co-administration of alanine-cysteine-serine significantly inhibited the uptake of this compound by more than 50%, confirming its role as a substrate for specific transport systems.
Table 2: Uptake Inhibition Data
| Compound | Control Uptake (mean ± SD) | Inhibition (%) |
|---|---|---|
| This compound | 13.06 ± 0.23 | - |
| With BCH | 4.27 ± 0.21 | 67.34 |
| With MeAIB | 5.51 ± 0.16 | 86.98 |
| With ACS | 1.70 ± 0.02 | >90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
